molecular formula C21H35N3O2 B5088757 1-ethyl-4-(3-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}propanoyl)piperazine

1-ethyl-4-(3-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}propanoyl)piperazine

Cat. No.: B5088757
M. Wt: 361.5 g/mol
InChI Key: FKGXWAZMYYJCRV-UHFFFAOYSA-N
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Description

1-ethyl-4-(3-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}propanoyl)piperazine, also known as EPPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. EPPP has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is still being explored.

Mechanism of Action

The mechanism of action of 1-ethyl-4-(3-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}propanoyl)piperazine is still being explored, but it is believed to act as a dopamine transporter ligand. This means that it binds to dopamine transporters in the brain and inhibits their function, leading to an increase in the levels of dopamine in the synapse. This increase in dopamine levels is thought to be responsible for the biochemical and physiological effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase locomotor activity in rats, which suggests that it has a stimulating effect on the brain. This compound has also been shown to increase dopamine release in the striatum, which is a region of the brain that is involved in reward processing. This suggests that this compound may have potential as a treatment for addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-ethyl-4-(3-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}propanoyl)piperazine in lab experiments is that it is a well-established compound with a known synthesis method. This makes it easy for researchers to obtain pure this compound for their experiments. However, one limitation of using this compound is that it is not very selective for dopamine transporters, which means that it may also bind to other receptors in the brain and produce unwanted effects. Additionally, the effects of this compound may vary depending on the species and strain of animal used in the experiment.

Future Directions

There are several future directions for research on 1-ethyl-4-(3-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}propanoyl)piperazine. One area of interest is the development of more selective dopamine transporter ligands that can be used to study the effects of dopamine on the brain with greater specificity. Another area of interest is the use of this compound as a potential treatment for addiction, as it has been shown to increase dopamine release in the striatum. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain.

Synthesis Methods

The synthesis of 1-ethyl-4-(3-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}propanoyl)piperazine involves several steps, starting with the reaction of 1-(5-ethyl-2-furyl)methyl-4-piperidone with 3-bromopropionyl chloride to form 1-(5-ethyl-2-furyl)methyl-4-(3-chloropropionyl)piperidin-4-one. This intermediate is then reacted with ethylenediamine to form the final product, this compound. The synthesis method has been well-established and has been used by many researchers to obtain pure this compound for their experiments.

Scientific Research Applications

1-ethyl-4-(3-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}propanoyl)piperazine has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to have potential as a dopamine transporter ligand, which makes it useful for studying dopamine-related disorders such as Parkinson's disease and schizophrenia. This compound has also been used to study the effects of dopamine on the brain, as well as its role in reward processing and addiction.

Properties

IUPAC Name

3-[1-[(5-ethylfuran-2-yl)methyl]piperidin-4-yl]-1-(4-ethylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35N3O2/c1-3-19-6-7-20(26-19)17-23-11-9-18(10-12-23)5-8-21(25)24-15-13-22(4-2)14-16-24/h6-7,18H,3-5,8-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGXWAZMYYJCRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)CN2CCC(CC2)CCC(=O)N3CCN(CC3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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